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Abstract
1-Ethynylcyclohexene is a versatile cyclic alkyne that serves as a crucial building block in

organic synthesis.[1] Its unique structure, featuring a reactive terminal alkyne and an

endocyclic double bond within a rigid cyclic framework, provides multiple avenues for chemical

modification.[1] This technical guide provides an in-depth overview of the characterization of 1-
ethynylcyclohexene and its derivatives. It includes a summary of its physicochemical and

spectroscopic properties, detailed experimental protocols for its synthesis, and its application in

key synthetic transformations such as Sonogashira coupling and copper-catalyzed azide-

alkyne cycloaddition (CuAAC) or "Click Chemistry". This document is intended to be a

comprehensive resource for researchers, scientists, and drug development professionals

working with this important synthetic intermediate.

Physicochemical and Spectroscopic
Characterization of 1-Ethynylcyclohexene
1-Ethynylcyclohexene is a colorless to pale yellow liquid with a distinct odor.[2] Its

fundamental properties have been well-documented and are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₈H₁₀ [3][4]

Molecular Weight 106.17 g/mol [3][4]

Boiling Point 148-151 °C [5][6]

Density 0.903 g/mL at 25 °C [5][6]

Refractive Index (n²⁰/D) 1.496 [5][6]

CAS Number 931-49-7 [7]

Spectroscopic analysis is essential for the unambiguous identification and characterization of

1-ethynylcyclohexene. The following table summarizes its key spectroscopic data.
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Spectroscopic Technique Key Features Reference(s)

¹H NMR (DMSO-d₆)

The spectrum displays a

complex multiplet for the H2

proton signal due to multiple

couplings within the

cyclohexene ring. A five-bond

coupling with a J value of 0.6

Hz is observed between the

methine proton and the CH

proton at position 2.

[1]

¹³C NMR

Spectral data is available in

public databases such as

PubChem.

[1]

IR Spectrum (film)

Key absorptions are expected

for the C≡C-H stretch (around

3300 cm⁻¹) and the C≡C

stretch.

[1]

Mass Spectrometry (GC-MS)

The NIST Mass Spectrometry

Data Center reports a NIST

number of 327565 for 1-

ethynylcyclohexene, with a

molecular weight of 106.

[7]

Synthesis of 1-Ethynylcyclohexene
The synthesis of 1-ethynylcyclohexene is typically achieved through a two-step process

starting from cyclohexanone. The first step is the ethynylation of cyclohexanone to form 1-

ethynyl-1-cyclohexanol, which is then dehydrated to yield the final product.[1]

Experimental Protocol: Synthesis of 1-
Ethynylcyclohexene
Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol[1]
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Materials: Cyclohexanone, trimethylsilylacetylene (TMSA), n-butyllithium (n-BuLi) in

hexanes, anhydrous tetrahydrofuran (THF), tetrabutylammonium fluoride (TBAF) solution (1

M in THF), saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous

magnesium sulfate (MgSO₄).

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or

nitrogen), add anhydrous THF.

Cool the flask to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium solution to the THF.

Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78

°C.

Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-

trimethylsilyl-1-ethynyl)cyclohexanol.

Dissolve the crude product in THF and add the TBAF solution.

Stir the mixture at room temperature for 2 hours.

Quench the reaction with water and extract with diethyl ether.

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.
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Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol[1]

Materials: 1-Ethynyl-1-cyclohexanol, phosphorus oxychloride (POCl₃), pyridine, anhydrous

diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃).

Procedure:

In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in a mixture of pyridine and

anhydrous diethyl ether.

Cool the mixture to 0 °C in an ice bath.

Add phosphorus oxychloride dropwise with stirring.

After the addition is complete, allow the reaction to warm to room temperature and stir for

4 hours.

Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a

colorless liquid.
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Cyclohexanone 1-(2-trimethylsilyl-1-ethynyl)cyclohexanolEthynylation

Trimethylsilylacetylene (TMSA)
n-BuLi, THF, -78°C to rt

1-Ethynyl-1-cyclohexanolDesilylation

TBAF, THF

1-EthynylcyclohexeneDehydration

POCl₃, Pyridine

Click to download full resolution via product page

Synthetic route to 1-Ethynylcyclohexene.

Reactivity and Derivatization
The presence of both a terminal alkyne and a double bond makes 1-ethynylcyclohexene a

highly versatile substrate for a variety of organic transformations, leading to a diverse range of

derivatives.

Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon

bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper

system.[8] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.[8]

The following is a general procedure for the Sonogashira coupling of 1-ethynylcyclohexene
with an aryl halide.[9]

Materials: 1-Ethynylcyclohexene, aryl halide (e.g., iodobenzene), PdCl₂(PPh₃)₂, copper(I)

iodide (CuI), triethylamine (Et₃N), anhydrous tetrahydrofuran (THF).

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1205888?utm_src=pdf-body-img
https://www.benchchem.com/product/b1205888?utm_src=pdf-body
https://www.benchchem.com/product/b1205888?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/35418291/
https://pubmed.ncbi.nlm.nih.gov/35418291/
https://www.benchchem.com/product/b1205888?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Sonogashira_Coupling_Reactions_Using_1_Bromoethynyl_cyclohexene.pdf
https://www.benchchem.com/product/b1205888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (2 mol%)

and CuI (4 mol%).

Add a magnetic stir bar.

Evacuate and backfill the flask with inert gas three times.

Add anhydrous THF and freshly distilled Et₃N.

Stir the mixture at room temperature for 15 minutes.

Add the aryl halide (1.0 mmol) to the reaction mixture via syringe.

Add 1-ethynylcyclohexene (1.2 mmol) to the reaction mixture via syringe.

Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]

Upon completion, quench the reaction by adding a saturated aqueous solution of

ammonium chloride.

Extract the product with diethyl ether or ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

1-Ethynylcyclohexene + Aryl Halide

Sonogashira Coupling

PdCl₂(PPh₃)₂
CuI, Et₃N, THF

1-(Arylethynyl)cyclohexene

Click to download full resolution via product page
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Workflow for Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click
Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and

regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole.[10] This "click"

reaction is widely used in drug discovery, bioconjugation, and materials science due to its

reliability and mild reaction conditions.[10][11]

The following is a general procedure for the CuAAC reaction of 1-ethynylcyclohexene with an

organic azide, such as benzyl azide.[12]

Materials: 1-Ethynylcyclohexene, organic azide (e.g., benzyl azide), copper(II) sulfate

pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, deionized water.

Procedure:

In a reaction vessel, dissolve 1-ethynylcyclohexene (1.2 mmol) in a 1:1 mixture of tert-

butanol and deionized water.

Add the organic azide (1.0 mmol) to the solution.

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized

water.

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in

deionized water.

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II)

sulfate solution.

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by TLC until the starting materials are consumed.

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

1-Ethynylcyclohexene + Organic Azide

CuAAC (Click) Reaction

CuSO₄·5H₂O
Sodium Ascorbate

t-BuOH/H₂O

1,4-Disubstituted 1,2,3-Triazole

Click to download full resolution via product page

Workflow for CuAAC (Click) reaction.

Characterization of 1-Ethynylcyclohexene
Derivatives
The characterization of derivatives of 1-ethynylcyclohexene relies on standard spectroscopic

techniques. While specific data for a wide range of derivatives is not readily available in a

consolidated format, the expected spectroscopic features can be predicted based on the parent

compound and the nature of the introduced functional groups.

Sonogashira Coupling Products
For a typical Sonogashira product, such as 1-(phenylethynyl)cyclohexene, the following

spectroscopic changes are expected:

¹H NMR: Disappearance of the acetylenic proton signal. Appearance of new signals

corresponding to the protons of the coupled aryl group.

¹³C NMR: Appearance of new signals for the carbons of the aryl group and the second sp-

hybridized carbon of the alkyne.

IR: Disappearance of the C≡C-H stretching vibration around 3300 cm⁻¹.
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MS: A molecular ion peak corresponding to the addition of the aryl group minus a hydrogen

atom.

Click Chemistry Products (Triazoles)
For a 1,4-disubstituted 1,2,3-triazole derivative formed from 1-ethynylcyclohexene and an

azide, the following spectroscopic features are anticipated:

¹H NMR: Disappearance of the acetylenic proton signal. Appearance of a characteristic

singlet for the triazole ring proton, typically in the range of 7.5-8.5 ppm.[13] New signals

corresponding to the substituent from the azide will also be present.

¹³C NMR: Appearance of signals for the two triazole ring carbons.[13]

IR: Disappearance of the C≡C-H and azide (around 2100 cm⁻¹) stretching vibrations.

MS: A molecular ion peak corresponding to the sum of the molecular weights of 1-
ethynylcyclohexene and the organic azide.

Applications in Drug Development
The derivatives of 1-ethynylcyclohexene, particularly the triazoles formed via click chemistry,

are of significant interest to drug development professionals. The 1,2,3-triazole ring is a well-

known pharmacophore that is metabolically stable and can participate in hydrogen bonding

interactions with biological targets.[12] Triazole derivatives have shown a wide range of

biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][14]

[15] The ability to readily synthesize libraries of triazole-containing compounds from 1-
ethynylcyclohexene makes it a valuable scaffold for high-throughput screening and lead

optimization in drug discovery programs.[12]

Conclusion
1-Ethynylcyclohexene is a versatile and valuable building block in organic synthesis. Its well-

defined physicochemical and spectroscopic properties, coupled with straightforward synthetic

protocols, make it an accessible starting material for a wide range of chemical transformations.

The ability to readily form derivatives through robust reactions like Sonogashira coupling and

click chemistry opens up avenues for the creation of complex molecules with potential
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applications in materials science and, most notably, in the development of new therapeutic

agents. This guide provides a foundational understanding of the characterization and reactivity

of 1-ethynylcyclohexene, serving as a practical resource for researchers in the chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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